ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
Description
This compound is a heterocyclic derivative featuring a thieno[3,4-d]pyridazine core substituted with a phenyl group at position 3, a 4-chlorophenylacetamido moiety at position 5, and an ethyl carboxylate group at position 1. Its molecular formula is C₃₂H₂₃ClN₄O₄S (exact mass: 522.09 g/mol). The structure is characterized by:
- A fused thiophene-pyridazine ring system.
- Electron-withdrawing substituents (e.g., 4-chlorophenyl) that influence electronic distribution and biological activity.
- A carboxylate ester group, which may enhance solubility in organic solvents.
Crystallographic data for this compound or its analogs are often refined using programs like SHELXL, a widely trusted tool for small-molecule structural analysis .
Properties
IUPAC Name |
ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O4S/c1-2-31-23(30)20-17-13-32-21(25-18(28)12-14-8-10-15(24)11-9-14)19(17)22(29)27(26-20)16-6-4-3-5-7-16/h3-11,13H,2,12H2,1H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZSRLMBHJZSQLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)CC3=CC=C(C=C3)Cl)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the thieno[3,4-d]pyridazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions.
Esterification: The final step involves the esterification of the carboxylate group with ethanol.
Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles.
Scientific Research Applications
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent due to its unique structure and potential biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Structural Analogues
(a) Ethyl 3-(4-Chlorophenyl)-5-[2-(4-Chlorophenyl)acetamido]-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate (BB00647)
- Molecular Formula : C₂₃H₁₇Cl₂N₃O₄S.
- Key Differences :
- Additional 4-chlorophenyl group at position 3.
- Higher molecular weight (502.37 g/mol vs. 522.09 g/mol for the target compound).
- Implications :
(b) (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(Methylsulfonyl)ethyl]-4,6-dioxo-5,6-dihydro-4H-thieno[3,4-c]pyrrole-1-yl]acetamid
- Molecular Formula : C₂₁H₂₅N₂O₇S₂.
- Key Differences: Thieno[3,4-c]pyrrole core instead of pyridazine. Methoxy and ethoxy substituents on the phenyl ring.
- Implications :
(c) (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-2-[(1R)-2-{carboxy[(4S)-4-carboxy-5,5-dimethylthiazolidin-2-yl]methylamino}-2-oxo-1-phenylethylamino]-2-oxoethyl}-5,5-dimethylthiazolidine-4-carboxylic Acid
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | Notable Properties |
|---|---|---|---|---|
| Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate | Thieno[3,4-d]pyridazine | Phenyl, 4-Cl-phenylacetamido, ethyl ester | 522.09 | Moderate lipophilicity, planar core |
| BB00647 | Thieno[3,4-d]pyridazine | 3,5-di(4-Cl-phenyl), ethyl ester | 502.37 | High steric bulk, increased Cl content |
| (S)-N-[5-[1-(3-Ethoxy-4-Methoxyphenyl)-2-(methylsulfonyl)ethyl]-...thieno[3,4-c]pyrrole-1-yl]acetamid | Thieno[3,4-c]pyrrole | Methoxy, ethoxy, sulfonyl | 477.56 | Polar, high solubility in polar solvents |
| (4S)-2-{1-[(R)-2-Amino-2-phenylacetamido]-...thiazolidine-4-carboxylic Acid | Thiazolidine-bicyclic | Carboxylic acids, chiral centers | 751.89 | High polarity, pH-dependent solubility |
Research Findings and Implications
- Solubility : Compounds with sulfonyl or carboxylic acid groups (e.g., and derivatives) exhibit better aqueous solubility, whereas esterified analogs (target compound, BB00647) favor lipid membranes .
- Synthetic Complexity : The target compound’s fused pyridazine core is simpler to synthesize compared to bicyclic thiazolidine derivatives, which require stringent stereochemical control .
Biological Activity
Ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a thieno[3,4-d]pyridazine core with an acetamido group and a chlorophenyl substituent. Its molecular formula is , and it has a molecular weight of 421.89 g/mol.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Anticancer Activity : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the activation of caspase pathways. The presence of the thieno[3,4-d]pyridazine moiety is believed to enhance its interaction with DNA and inhibit tumor growth.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, potentially through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
Case Studies
- Antitumor Efficacy : In a study by Xia et al., the compound was evaluated for its antitumor activity against A549 cell lines, showing significant growth inhibition at an IC50 of 49.85 µM. The study highlighted its potential as a lead compound for further development in cancer therapy .
- Anti-inflammatory Mechanism : Research demonstrated that this compound could inhibit the proliferation induced by VEGF in HUVECs at an IC50 of 0.30 nM, indicating strong anti-inflammatory properties that could be beneficial in diseases characterized by inflammation .
- In Vivo Studies : Further investigations into its pharmacokinetics and toxicity profiles are necessary to ascertain its viability for clinical applications.
Q & A
Q. What are the key considerations for optimizing the synthesis of ethyl 5-[2-(4-chlorophenyl)acetamido]-4-oxo-3-phenylthieno[3,4-d]pyridazine derivatives?
Methodological Answer: Synthesis optimization requires multi-step reactions with precise control of temperature, solvent selection (e.g., toluene or dichloromethane), and reaction time. For example, the thieno[3,4-d]pyridazine core is typically synthesized first, followed by functional group additions like amidation or esterification. Catalysts (e.g., acetic acid) and purification techniques (e.g., column chromatography) are critical for yield and purity . Analytical validation via HPLC (>95% purity) and NMR spectroscopy ensures structural fidelity .
Q. How is the structural integrity of this compound verified post-synthesis?
Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms proton environments and carbon frameworks. Mass Spectrometry (MS) validates molecular weight, while Infrared (IR) spectroscopy identifies functional groups (e.g., amide C=O stretches at ~1650 cm⁻¹). X-ray crystallography may resolve 3D conformation if single crystals are obtainable .
Q. What reactivity patterns are expected for the thieno[3,4-d]pyridazine core?
Methodological Answer: The core undergoes oxidation (e.g., with KMnO₄) at sulfur or nitrogen sites and reduction (e.g., NaBH₄) of carbonyl groups. Electrophilic substitution reactions (e.g., halogenation) occur at aromatic positions, while nucleophilic attacks target the amide or ester moieties .
Q. How can researchers assess purity and stability under experimental conditions?
Methodological Answer: High-Performance Liquid Chromatography (HPLC) quantifies purity, while thermogravimetric analysis (TGA) evaluates thermal stability. Accelerated stability studies (40°C/75% RH for 1–3 months) assess degradation pathways .
Advanced Research Questions
Q. What experimental strategies are used to elucidate bioactivity mechanisms (e.g., enzyme inhibition)?
Methodological Answer: Mechanistic studies employ:
- Enzyme inhibition assays : Measure IC₅₀ values against targets (e.g., kinases) using fluorogenic substrates.
- Receptor binding studies : Radioligand displacement assays quantify affinity (Kᵢ).
- Cellular assays : Apoptosis or proliferation assays (e.g., MTT) in cancer cell lines .
Q. How can structure-activity relationship (SAR) studies guide derivative design?
Methodological Answer: Modify substituents systematically and compare bioactivity:
| Substituent | Biological Activity | Reference |
|---|---|---|
| 4-Chlorophenyl | Enhanced kinase inhibition | |
| 4-Fluorophenyl | Improved metabolic stability | |
| Methoxybenzamido | Reduced cytotoxicity |
Computational docking (e.g., AutoDock Vina) predicts binding poses to prioritize synthetic targets .
Q. How does the compound’s 3D conformation influence target interaction?
Q. How should researchers resolve contradictions in bioactivity data across studies?
Methodological Answer:
- Replicate experiments under standardized conditions (e.g., cell line origin, assay protocols).
- Validate target engagement using orthogonal methods (e.g., CRISPR knockout vs. pharmacological inhibition).
- Analyze pharmacokinetic factors (e.g., solubility, membrane permeability) that may mask efficacy .
Q. What computational tools are recommended for predicting metabolic pathways?
Methodological Answer: Software like Schrödinger’s ADMET Predictor or SwissADME simulates Phase I/II metabolism (e.g., CYP450 oxidation, glucuronidation). Validate predictions with in vitro microsomal assays .
Q. What challenges arise during scale-up synthesis, and how are they mitigated?
Methodological Answer:
- Solvent selection : Replace volatile solvents (e.g., DCM) with safer alternatives (e.g., ethanol).
- Reaction exotherms : Use jacketed reactors for temperature control.
- Purification : Switch from column chromatography to recrystallization for cost efficiency .
Data Contradiction Analysis
Example: Discrepancies in reported IC₅₀ values for kinase inhibition may stem from:
- Assay variability (e.g., ATP concentration differences).
- Compound purity (e.g., impurities acting as inhibitors).
- Cell permeability issues in cellular vs. biochemical assays.
Resolution: Cross-validate using isothermal titration calorimetry (ITC) to measure binding thermodynamics independently .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
